185 nm Photolysis Mechanism: Dimethylsilylene Elimination vs. Homolysis
Under 185 nm irradiation, octamethyltrisilane exhibits competitive dimethylsilylene (SiMe₂) elimination and Si–Si bond homolysis, whereas hexamethyldisilane undergoes predominantly Si–Si bond homolysis with negligible silylene generation [1]. In the trisilane, silylene elimination competes favorably with homolysis; in the disilane, homolysis prevails, confirmed by detection of tetramethylsilane as a homolysis-derived product [1]. Tetrabutylsilane, a monosilane, shows predominant Si–C bond cleavage with only trace dibutylsilylene detected [1].
| Evidence Dimension | Primary photolytic pathway at 185 nm |
|---|---|
| Target Compound Data | Competitive SiMe₂ elimination and Si–Si homolysis |
| Comparator Or Baseline | Hexamethyldisilane: Si–Si homolysis dominates; Tetrabutylsilane: Si–C cleavage predominates, trace silylene |
| Quantified Difference | Qualitative mechanistic divergence (no rate constants reported) |
| Conditions | 185 nm photolysis, vapor phase, trapping experiments |
Why This Matters
For applications requiring photochemical silylene generation (e.g., insertion reactions into O–H, C–H, or unsaturated bonds), octamethyltrisilane provides a viable silylene source, whereas hexamethyldisilane does not.
- [1] Nakadaira, Y., & Kako, M. (1991). Basic Studies on Photo- and Thermal-Reactions of 14 Group Metal Compounds. KAKENHI Project 02640387 Final Research Report. View Source
